2-Styrylpyridine

Photochemistry Thermal isomerization Excited-state mechanism

2-Styrylpyridine (2-Stilbazole) is a heterocyclic building block consisting of a pyridine ring linked via an ethylene bridge to a phenyl group, classified as an aza-stilbene. It serves as a versatile intermediate in organic synthesis and a core scaffold for developing photoactive materials, liquid crystalline polymers, and biologically active compounds.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
Cat. No. B8765038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Styrylpyridine
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=CC=N2
InChIInChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H
InChIKeyBIAWAXVRXKIUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Styrylpyridine (CAS 714-08-9) for Research and Industrial Procurement: Core Identity and Scaffold Value


2-Styrylpyridine (2-Stilbazole) is a heterocyclic building block consisting of a pyridine ring linked via an ethylene bridge to a phenyl group, classified as an aza-stilbene . It serves as a versatile intermediate in organic synthesis and a core scaffold for developing photoactive materials, liquid crystalline polymers, and biologically active compounds [1]. The position of the nitrogen atom in the pyridine ring fundamentally differentiates its photophysical and photochemical behavior from its 3- and 4-regioisomers and from the parent hydrocarbon stilbene, making it a critical choice for applications requiring specific electronic or steric properties [2].

Why 4-Styrylpyridine or Stilbene Cannot Simply Replace 2-Styrylpyridine in Research and Development


The substitution of 2-styrylpyridine with its closest isomers—3-styrylpyridine, 4-styrylpyridine, or the parent stilbene—is not a straightforward procurement decision due to a divergence in fundamental mechanistic pathways and physicochemical behavior. These compounds are not functionally equivalent; their thermal isomerization mechanisms differ at the excited state level [1], and their incorporation into polymer matrices results in dramatically different liquid crystalline structures and alignment properties [2]. Furthermore, their baseline biological activities as pharmacological scaffolds are distinct, with the 2-isomer serving as the essential core for specific high-affinity receptor antagonists [3]. The following quantitative evidence underscores why the 2-styrylpyridine scaffold provides unique and non-substitutable value in specific research contexts.

Quantitative Differentiation of 2-Styrylpyridine Against Closest Analogs: Head-to-Head Performance Data


Thermal Isomerization: Triplet-State Mechanism Distinguishes 2-Styrylpyridine from Stilbene and 3-Styrylpyridine

The thermal cis-trans isomerization of 2-styrylpyridine proceeds via a triplet-state mechanism, in stark contrast to stilbene and 3-styrylpyridine, which follow a singlet-state pathway. This mechanistic difference was identified through rate parameter analysis in the pure liquid state [1]. This is a fundamental difference in reactivity that affects thermal stability and photoswitching behavior.

Photochemistry Thermal isomerization Excited-state mechanism

Photoisomerization Quantum Yield: Wavelength-Dependent Efficiency of trans→cis Conversion

2-Styrylpyridine exhibits a high photoisomerization quantum yield of 0.81 ± 0.08 at 365 nm, which drops dramatically to 0.010 ± 0.005 at 405 nm [1]. This stark wavelength dependence is a critical performance parameter for light-driven molecular devices and photopatterning applications.

Photochemistry Photoisomerization Quantum yield

NMDA Receptor Affinity: The Unsubstituted 2-Styrylpyridine Core as an Essential SAR Starting Point

The unsubstituted trans-2-styrylpyridine (compound 5) displays a binding affinity (Ki) of 1,100 nM for the NR1/2B receptor. While moderate, this scaffold is essential for optimization; simple 4-amino substitution (compound 3) improves affinity to Ki < 20 nM, a >55-fold enhancement [1]. This demonstrates the core scaffold's tunability and its indispensability in the SAR series.

Medicinal chemistry NMDA receptor NR1/2B antagonist

Crystal Structure: Localized Double Bonds in 2-Styrylpyridine Versus Potential Delocalization

X-ray crystallographic analysis reveals that 2-styrylpyridine exhibits a localization of the double bonds in the ethylene bridge rather than a delocalization of π-electrons across the aromatic system [1]. This structural feature directly impacts its reactivity in cycloaddition and other transformations compared to more delocalized analogs.

X-ray crystallography Structural chemistry Bond localization

Liquid Crystalline Polymer Alignment: 2-Styrylpyridine Enables In-Plane Orientation, 4-Styrylpyridine Produces Out-of-Plane

Polymethacrylates bearing 2-styrylpyridine side groups exhibit nematic phase structure at 170°C and generate in-plane molecular alignment upon linearly polarized UV irradiation. In contrast, polymers with the 4-styrylpyridine moiety form a partially bilayered smectic A phase at 175°C and yield high out-of-plane alignment (order parameter 0.73), indicating stronger aggregation [1].

Liquid crystalline polymers Photoalignment Material science

2-Styrylpyridine: Proven Application Scenarios Driven by Quantitative Differentiation Evidence


Photoresponsive Materials and Molecular Switches Requiring Triplet-State Photoswitching

The triplet-state thermal isomerization mechanism of 2-styrylpyridine uniquely qualifies it for applications where triplet sensitization is desired, such as in photodynamic therapy or optomechanical devices. Its high photoisomerization quantum yield at 365 nm (0.81) and near-zero yield at 405 nm also enable precise wavelength-gated switching, as supported by quantum yield data [1].

Medicinal Chemistry SAR Programs Targeting NR1/2B NMDA Receptors

2-Styrylpyridine is the validated core scaffold for developing subtype-selective NMDA receptor antagonists. The parent compound's Ki of 1,100 nM provides a baseline for systematic optimization, and simple substitutions (e.g., 4-amino) yield high-affinity compounds (Ki < 20 nM) with in vivo activity. This makes it a mandatory starting material for this therapeutic program [2].

Liquid Crystal Alignment Layers for In-Plane Switching Displays

Polymers functionalized with 2-styrylpyridine side groups produce nematic liquid crystalline phases and in-plane photoalignment upon UV irradiation, a behavior distinct from the out-of-plane alignment generated by the 4-isomer. This makes the 2-isomer the required precursor for manufacturing in-plane switching (IPS) liquid crystal displays and optical compensation films [3].

Stereospecific Synthesis via Localized Double Bond Alkene Reactivity

The X-ray crystallographic evidence of localized double bonds in 2-styrylpyridine confirms its reactivity profile as a distinct alkene, suitable for [2+2] photocycloadditions and regioselective transformations that are not feasible with fully delocalized aromatic systems. This structural basis supports its use as a building block for complex heterocyclic libraries [4].

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